6-Amino-2-thiouracil-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

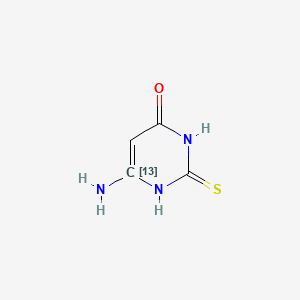

6-Amino-2-thiouracil-13C is a stable isotope-labeled compound, which is a derivative of 6-Amino-2-thiouracil. This compound is characterized by the presence of a carbon-13 isotope, which is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C3¹³CH5N3OS, and it has a molecular weight of 162.18 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-thiouracil-13C typically involves the incorporation of the carbon-13 isotope into the molecular structure of 6-Amino-2-thiouracil. One common method is the reaction of thiourea with carbon-13 labeled cyanamide under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

化学反应分析

Types of Reactions

6-Amino-2-thiouracil-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Applications

6-Amino-2-thiouracil-13C has been investigated for its potential as an anticancer agent. Recent studies have identified several derivatives that exhibit significant inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overactive in cancer cells.

- Case Study: HDAC Inhibitors

A study synthesized new uracil and thiouracil derivatives, including this compound, which were tested against various cancer cell lines (MCF-7, HepG2, HCT-116). The most potent derivative demonstrated an IC50 value of 0.05 µg/mL against HDAC1, showing promising cytotoxic activity and the ability to induce apoptosis in cancer cells .

| Compound | HDAC1 IC50 (µg/mL) | Apoptotic Effect (%) |

|---|---|---|

| 5m | 0.05 | 37.59 |

| Trichostatin A | 0.0349 | N/A |

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant antibacterial activity.

- Case Study: Antibacterial Testing

New compounds derived from 6-amino-2-thiouracil were tested for their antibacterial efficacy. The results showed that all tested compounds exhibited activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Thyroid Hormone Metabolism

The compound has been explored for its role in thyroid hormone metabolism, particularly its ability to inhibit deiodinase enzymes responsible for the activation and deactivation of thyroid hormones.

- Case Study: Inhibition Studies

Several derivatives of 6-amino-2-thiouracil were synthesized and tested for their inhibition of inner-ring iodothyronine deiodinase from human placenta. Notably, some compounds showed stronger inhibition than the standard deiodinase inhibitor, indicating their potential use in enhancing thyroid hormone availability .

Synthetic Applications

This compound serves as a valuable precursor in the synthesis of various chemical entities due to its reactive functional groups.

- Case Study: Synthesis of Derivatives

The compound has been utilized in synthesizing novel glycosides and other derivatives through reactions with different functional groups. For instance, reactions involving chloroacetic acid yielded significant products that can be further modified for various applications .

Photographic Emulsions

Interestingly, derivatives of 6-amino-2-thiouracil have found applications as stabilizers in photographic emulsions due to their chemical stability and reactivity.

作用机制

The mechanism of action of 6-Amino-2-thiouracil-13C involves its interaction with specific molecular targets. In biological systems, it acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity . Additionally, it exhibits antimicrobial activity by interfering with the synthesis of nucleic acids in microorganisms .

相似化合物的比较

Similar Compounds

6-Amino-2-thiouracil: The non-labeled version of the compound.

6-Amino-1-methyl-2-thiouracil: A methylated derivative with similar properties.

5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils): Derivatives with arylmethyl groups.

Uniqueness

6-Amino-2-thiouracil-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable in research applications requiring stable isotopes. This labeling allows for precise tracking and analysis in metabolic studies and other biochemical research, providing insights that are not possible with non-labeled compounds .

生物活性

6-Amino-2-thiouracil-13C is a carbon-13 isotopically labeled derivative of 6-amino-2-thiouracil, a compound known for its biological activity, particularly as an antithyroid agent. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and applications in scientific research.

The primary biological activity of this compound is attributed to its role as an antithyroid agent . It inhibits the enzyme thyroid peroxidase , which is essential for the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). By inhibiting this enzyme, this compound reduces the production of these hormones, leading to decreased thyroid activity and providing therapeutic effects in conditions like hyperthyroidism.

Pharmacological Properties

The compound exhibits several pharmacological activities:

- Antimicrobial Activity : Research indicates that derivatives of thiouracil compounds, including 6-Amino-2-thiouracil, possess antibacterial and antifungal properties. These compounds have been shown to be effective against various pathogens, making them potential candidates for antimicrobial therapies .

- Anticancer Potential : Some studies suggest that thiouracil derivatives may also exhibit anticancer properties, although specific research on this compound in this context is limited .

Research Applications

Due to its stable carbon isotope labeling, this compound is widely used in various scientific fields:

- Metabolic Studies : The compound is employed in metabolic tracing studies to understand biochemical pathways involving thyroid hormones.

- Analytical Chemistry : It serves as a precursor for synthesizing labeled compounds used as analytical standards in various assays.

- Pharmacological Research : Investigations into the pharmacodynamics and pharmacokinetics of thiouracil derivatives often utilize this compound to elucidate their mechanisms and effects in biological systems .

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of this compound:

| Compound | Antithyroid Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 6-Amino-2-thiouracil | Yes | Moderate | Non-labeled version |

| 6-Amino-1-methyl-2-thiouracil | Yes | Moderate | Methylated derivative |

| 5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils) | Yes | Variable | Contains arylmethyl groups |

| This compound | Yes | Potential | Stable carbon isotope labeled |

Case Studies

Several studies have investigated the biological activity of thiouracil derivatives, providing insights into their therapeutic potential:

- Antimicrobial Studies : A study demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens. The results suggested that structural modifications could enhance their efficacy .

- Thyroid Function Studies : Research on the efficacy of thiouracil derivatives in managing hyperthyroidism showed that compounds like 6-Amino-2-thiouracil effectively reduced thyroid hormone levels in animal models, supporting their use in clinical settings .

属性

IUPAC Name |

6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYYRKDBDBILSD-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13C](NC(=S)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。